N'-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide
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Overview
Description
N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide is a compound characterized by the presence of a benzoyloxy group attached to a 4-nitrobenzene-1-carboximidamide structure
Preparation Methods
The synthesis of N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide typically involves the oxidation of amines with benzoyl peroxide. This method is efficient and avoids the formation of undesirable C-N bonds (amide formation) starting from commercially available amines . The reaction conditions often include a significant amount of water in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield . This method is applicable to a wide range of diamine and disubstituted-diamine substrates .
Chemical Reactions Analysis
N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution: The benzoyloxy group can be substituted under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include benzoyl peroxide for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide involves the formation of nitrogen-oxygen bonds through the oxidation of amines with benzoyl peroxide . This process is crucial for the compound’s ability to act as an intermediate in the synthesis of various biologically active molecules . The molecular targets and pathways involved include the interaction with metal ions and the inhibition of specific enzymes .
Comparison with Similar Compounds
N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide can be compared with other similar compounds such as benzamides and hydroxamic acids. These compounds share similar structural features but differ in their specific functional groups and reactivity . For example:
Hydroxamic Acids: Known for their strong metal ion chelating properties, hydroxamic acids are used in various therapeutic applications.
The uniqueness of N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
68451-75-2 |
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Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
[[amino-(4-nitrophenyl)methylidene]amino] benzoate |
InChI |
InChI=1S/C14H11N3O4/c15-13(10-6-8-12(9-7-10)17(19)20)16-21-14(18)11-4-2-1-3-5-11/h1-9H,(H2,15,16) |
InChI Key |
VKOILLKBNSXEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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